molecular formula C8H12BrN3O2 B15093707 Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B15093707
M. Wt: 262.10 g/mol
InChI Key: ORVGTYVMMNDAGY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of 1,2,3-Triazole Ring:

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under specific conditions, leading to different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Bromination: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.

    Esterification: Sulfuric acid or hydrochloric acid is used as a catalyst for esterification.

    Substitution: Sodium azide or thiourea can be used as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It is used in chemical biology for the development of probes and tools to study biological processes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: A related compound with similar ester and bromoethyl functionalities but lacking the triazole ring.

    2-Bromoethyl acetate: Another similar compound with a bromoethyl group and acetate ester but without the triazole moiety.

    tert-Butyl bromoacetate: A compound with a tert-butyl ester group instead of an ethyl ester.

Uniqueness

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate

InChI

InChI=1S/C8H12BrN3O2/c1-2-14-8(13)6-12-5-7(3-4-9)10-11-12/h5H,2-4,6H2,1H3

InChI Key

ORVGTYVMMNDAGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CCBr

Origin of Product

United States

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